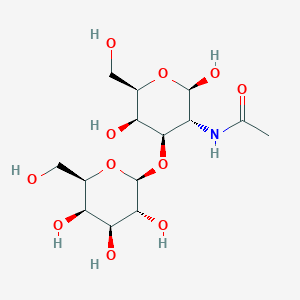

beta-D-Galp-(1->3)-beta-D-GalpNAc

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H25NO11 |

|---|---|

Molecular Weight |

383.35 g/mol |

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C14H25NO11/c1-4(18)15-7-12(9(20)6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9+,10+,11-,12-,13-,14+/m1/s1 |

InChI Key |

HMQPEDMEOBLSQB-UFLFEMAHSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of β D Galp 1→3 β D Galpnac

Enzyme-Catalyzed Glycosylation for Disaccharide Formation

A cornerstone of chemoenzymatic synthesis is the use of glycosyltransferases in a controlled, in vitro setting. This allows for the precise construction of the desired glycosidic bond without the complexities of a cellular environment. For instance, the synthesis of the Thomsen-Friedenreich (T) antigen, which contains the β-D-Galp-(1→3)-D-GalpNAc core, has been achieved using this approach. frontiersin.org

The challenge often lies in the availability and stability of the necessary sugar nucleotide donors, such as UDP-galactose. To overcome this, researchers have developed systems that regenerate these donors in situ, making the process more cost-effective and scalable.

Strategic Use of Glycosidases as Catalysts

Interestingly, glycosidases, enzymes that typically break down glycosidic bonds, can be repurposed for synthesis under specific conditions. By controlling the reaction equilibrium, often through high concentrations of the acceptor sugar, the reverse reaction—transglycosylation—can be favored. nih.govacs.orgcapes.gov.brnih.govacs.org

While this "reverse hydrolysis" approach can be effective, the regioselectivity can be less precise than with glycosyltransferases. nih.gov The structure of the aglycon (the non-sugar portion of the acceptor) and the anomeric configuration of the acceptor can significantly influence the linkage formed. nih.gov However, with careful optimization, glycosidases can be valuable tools for creating specific disaccharide linkages.

One-Pot Enzymatic Synthesis Systems

To streamline the synthesis process and improve yields, one-pot enzymatic systems have been developed. These systems combine multiple enzymes in a single reaction vessel to carry out a cascade of reactions, converting simple starting materials into the final complex carbohydrate. nih.govrsc.orgnih.govresearchgate.netrsc.org

For example, a one-pot, two-enzyme system has been used for the efficient synthesis of galacto-N-biose (Galβ1–3GalNAc). rsc.org This system utilized a novel D-galactosyl-β1–3-N-acetyl-D-hexosamine phosphorylase and a galactokinase to produce the target disaccharide. rsc.org Similarly, one-pot multienzyme (OPME) strategies have been employed for the large-scale synthesis of human milk oligosaccharides containing the β-1,3-galactose linkage, demonstrating the power of this approach for producing complex glycans. researchgate.netnih.gov These systems often incorporate sugar nucleotide regeneration cycles to ensure a continuous supply of the activated donor sugars. nih.gov

Biosynthesis and Enzymatic Production of β D Galp 1→3 β D Galpnac

Chemical Synthesis Strategies

The construction of the β-D-Galp-(1→3)-β-D-GalpNAc disaccharide is a complex process that necessitates meticulous planning and execution. Chemists employ a variety of synthetic strategies to achieve the desired product with high purity and yield. These strategies often involve a convergent approach, where the monosaccharide building blocks are first synthesized and then coupled together.

Convergent synthesis is a highly effective strategy for the preparation of complex oligosaccharides like β-D-Galp-(1→3)-β-D-GalpNAc. This approach involves the independent synthesis of a glycosyl donor (the galactose unit) and a glycosyl acceptor (the N-acetylgalactosamine unit), which are then coupled in a key glycosylation step. This method allows for greater efficiency and easier purification of intermediates compared to a linear synthesis approach.

A critical challenge in the synthesis of this disaccharide is achieving the desired β-stereoselectivity for the (1→3) linkage. The 2-acetamido group in the GalpNAc acceptor can exert a neighboring group participation effect, which typically favors the formation of a 1,2-trans-glycosidic bond, in this case, the desired β-linkage. However, the nature of the protecting group on the 2-amino function can significantly influence the stereochemical outcome. For instance, the use of a participating group like the allyloxycarbonyl (Alloc) group at the 2-position of the GalNAc residue has been shown to be crucial for stereoselective β-glycosylation through anchimeric assistance. chemrxiv.org

Commonly employed glycosylation methods to achieve this linkage include the use of trichloroacetimidate (B1259523) donors and thioglycosides. nih.govsmolecule.com The trichloroacetimidate method, for example, is known for its efficiency in forming glycosidic bonds under mild conditions. smolecule.com Similarly, thioglycosides, when activated by a suitable promoter system such as N-iodosuccinimide (NIS) and silver trifluoromethanesulfonate (B1224126) (AgOTf), are effective glycosyl donors. nih.gov The choice of promoter is also critical; for instance, rare earth metal triflates like scandium triflate (Sc(OTf)₃) have been investigated as promising promoters for the synthesis of β-glycosides of GalNAc. frontiersin.org

The table below summarizes some of the convergent glycosylation approaches used in the synthesis of related structures, highlighting the donor, acceptor, promoter, and the resulting linkage.

| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst System | Resulting Linkage | Reference |

| Penta-O-benzoyl-β-D-galactopyranose | Benzyl 2-acetamido-3-O-benzoyl-2-deoxy-α-D-glucopyranoside | Tin(IV) chloride | β-D-Galp-(1→6)-α-D-GlcNAc | nih.gov |

| Ethyl 4,6-di-O-acetyl-3-O-allyloxycarbonyl-2-deoxy-2-phthalimido-1-thio-β-D-galactopyranoside | Disaccharide acceptor | Methylsulfenyl bromide and silver trifluoromethanesulfonate | Protected trisaccharide | nih.gov |

| Trichloroacetimidate donor of Galα1,3Galβ | Allyl glycoside GlcNAc acceptor | Not specified | Galα(1,3)Galβ(1,4)GlcNAcα | nih.gov |

The strategic use of protecting groups is fundamental to the successful synthesis of β-D-Galp-(1→3)-β-D-GalpNAc. These groups temporarily block reactive functional groups, preventing unwanted side reactions and directing the glycosylation to the desired position. The selection of protecting groups must be orthogonal, meaning that each group can be removed under specific conditions without affecting the others.

For the galactose donor, acyl protecting groups such as benzoyl (Bz) are common. nih.gov These groups are stable under a range of reaction conditions and can be removed at a later stage. For the GalpNAc acceptor, the protecting group on the 2-amino function is of paramount importance for controlling the stereoselectivity of the glycosidic bond. While the N-acetyl group is present in the final molecule, other groups like the N-allyloxycarbonyl (Alloc) or phthalimido (Phth) can be used during the synthesis to direct the formation of the β-linkage. chemrxiv.orgnih.gov The Phth group, for example, is a non-participating group that can allow for the formation of the β-anomer under specific conditions.

The conditions for the glycosylation reaction itself are critical. These include the choice of solvent, temperature, and the presence of a promoter or catalyst. For instance, tin(IV) chloride has been used as a promoter in condensations involving benzoylated glycosyl donors. nih.gov The use of rare earth metal triflates in refluxing 1,2-dichloroethane (B1671644) has also been explored for the synthesis of GalNAc β-glycosides. frontiersin.org

The following table provides examples of protecting groups and reaction conditions used in the synthesis of related oligosaccharides.

| Monosaccharide Unit | Protecting Group Strategy | Glycosylation Conditions | Reference |

| Galactose Donor | Per-O-benzoyl | Tin(IV) chloride promoter | nih.gov |

| GalNAc Acceptor | 2-Phthalimido, 3-O-allyloxycarbonyl, 4,6-di-O-acetyl | Methylsulfenyl bromide and silver trifluoromethanesulfonate catalyst system | nih.gov |

| GalNAc Donor | 2-Allyloxycarbonyl (Alloc) | Not specified | chemrxiv.org |

The successful chemical synthesis of β-D-Galp-(1→3)-β-D-GalpNAc hinges on the interplay between a convergent synthetic design, the stereodirecting influence of the N-acyl group on the galactosamine unit, and a meticulously planned protecting group strategy to ensure regioselective glycosylation and final deprotection to yield the target disaccharide.

Biological Recognition and Interactions of β D Galp 1→3 β D Galpnac

Role as an Epitope in Biological Systems

An epitope is the specific part of an antigen that is recognized by the immune system, including antibodies, B cells, and T cells. nih.govebi.ac.ukbasicmedicalkey.com The β-D-Galp-(1→3)-β-D-GalpNAc structure serves as a critical epitope in various biological contexts.

Definition and Characterization of the Thomsen-Friedenreich (T) Antigen

The Thomsen-Friedenreich (T) antigen, also known as CD176, is a core 1 O-linked disaccharide with the structure Galβ1-3GalNAcα1-Ser/Thr. documentsdelivered.comwikipedia.org This carbohydrate antigen is considered an oncofetal antigen because while it is present in a masked form on normal cells, it becomes exposed on the surface of approximately 90% of carcinoma cells, including those in breast, colon, and prostate cancers. wikipedia.orgnih.govabcam.com The unmasking of the T antigen in malignant tissues is often due to incomplete glycosylation, a common feature of cancer cells. documentsdelivered.com

The core structure of the T antigen is the disaccharide Galβ1-3GalNAc. abcam.com Its exposure on cancer cells is associated with tumor progression, metastasis, and a poorer prognosis. documentsdelivered.comnih.gov This has made the T antigen a significant target for cancer immunotherapy research. wikipedia.orgfrontiersin.org The flexibility of the glycosidic bond in the T antigen can, however, reduce its immunogenicity. documentsdelivered.com

T-Antigen Related Structures and Variants

The basic T antigen structure can be modified, leading to related structures and variants. These variations can influence how the T antigen is recognized by the immune system and by other molecules. For instance, the anomeric configuration of the GalNAc residue (α or β) can differ, and the core structure can be further glycosylated or sialylated in normal tissues, masking the T antigen epitope. ebi.ac.uknih.gov

| Structure | Description |

| T Antigen (Core 1) | Galβ1-3GalNAcα-O-Ser/Thr |

| Sialyl-T Antigen | Sialic acid attached to the T antigen, masking it. |

| Core 2 O-glycans | T antigen structure with an additional GlcNAc linked to the GalNAc. nih.gov |

Lectin-Glycan Interactions and Specificity

Lectins are carbohydrate-binding proteins that exhibit high specificity for particular sugar moieties. The interaction between lectins and the β-D-Galp-(1→3)-β-D-GalpNAc epitope is a key area of study, particularly for identifying and characterizing cells expressing the T antigen.

Binding Affinity and Specificity of Anti-T Lectins (e.g., Peanut Agglutinin)

Peanut agglutinin (PNA) is a well-known lectin isolated from peanuts (Arachis hypogaea) that shows strong binding affinity for the T antigen. medicago.secogershop.com PNA specifically recognizes the terminal β-D-Gal-(1-3)-D-GalNAc structure. medicago.senih.gov This specificity allows PNA to be used as a marker for cells expressing the T antigen, which is particularly useful in cancer research and diagnostics. medicago.seresearchgate.net

Studies have shown that PNA's binding to the T antigen is of high affinity. nih.gov PNA can agglutinate neuraminidase-treated human erythrocytes, which exposes the T antigen, at very low concentrations. medicago.senih.gov The binding activity is inhibited by galactose and lactose. medicago.se

Discrimination by Lectins based on Anomeric Configuration

Lectins can exhibit remarkable specificity, not only for the sequence of monosaccharides but also for the anomeric configuration (α or β) of the glycosidic linkages. While PNA binds to the β-D-Galp-(1→3)-D-GalNAc structure, it does not discriminate between the α and β anomers of the penultimate GalNAc residue. ebi.ac.uk

In contrast, another anti-T lectin, Jacalin (from Artocarpus integrifolia), preferentially binds to the α-anomer of the T antigen (Galβ1-3GalNAcα) and does not recognize the β-anomer or related structures like the asialo-GM1 oligosaccharide. ebi.ac.uknih.gov This highlights the fine-tuned specificity that can exist among different lectins that recognize the same core disaccharide.

Antibody Recognition and Immune Responses

The T antigen, being a tumor-associated antigen, can elicit an immune response, leading to the production of antibodies. The nature of this response is a critical aspect of developing cancer immunotherapies.

Naturally occurring antibodies against the T antigen are found in healthy individuals and cancer patients. wikipedia.org However, the T antigen itself has low immunogenicity, which presents a challenge for vaccine development. documentsdelivered.comnih.gov Strategies to enhance the immune response include creating bivalent conjugates that present both the T antigen and another antigen, such as the Tn antigen, to the immune system. nih.gov This approach has been shown to generate higher titers of IgG antibodies compared to a monovalent T antigen vaccine, which primarily elicits an IgM response. nih.govnih.gov

Monoclonal antibodies specific for the T antigen have also been developed. For example, the JAA-F11 antibody, an IgG3 monoclonal antibody, specifically recognizes the T antigen and can block the adhesion of cancer cells to the vascular endothelium, a key step in metastasis. nih.gov Chimeric antigen receptor (CAR) T-cell therapies targeting the T antigen (CD176) are also under development and have shown specific elimination of malignant cells in preclinical studies. frontiersin.org These engineered T-cells recognize the T antigen on cancer cells, leading to their destruction. frontiersin.orgresearchgate.net

Anti-Glycan Antibody Specificity (IgM, IgG)

The disaccharide β-D-Galp-(1→3)-β-D-GalpNAc, also known as the Thomsen-Friedenreich (TF) antigen, is recognized by the human immune system, with naturally occurring antibodies against this structure present in the serum of healthy individuals. nih.gov These antibodies are typically of the IgM, IgG, and IgA isotypes. nih.gov However, studies on the isotype distribution of these naturally occurring anti-TF antibodies reveal a clear prevalence of the IgM isotype. nih.govresearchgate.net The concentration of TF-specific IgM in the serum of healthy individuals is estimated to be approximately ten times higher than that of TF-specific IgG. nih.gov This dominance of IgM is characteristic of natural antibodies that are germline-encoded and not affinity-matured through an adaptive immune response. nih.govresearchgate.net

The specificity of the antibody response, particularly the generation of IgG isotypes, can be influenced by the method of antigen presentation. The TF antigen itself is considered weakly immunogenic. nih.govnih.gov This is demonstrated in studies using synthetic vaccine conjugates. For instance, immunization of mice with a monovalent conjugate consisting of the TF antigen linked to a polysaccharide carrier (TF-PS A1) elicited a humoral response that was exclusively of the IgM isotype. nih.govmdpi.com

To overcome the low immunogenicity and induce a more robust, class-switched immune response, researchers have developed more complex immunogens. A bivalent conjugate, which included both the TF antigen and the related Thomsen-nouveau (Tn) antigen on the same polysaccharide carrier (Tn-TF-PS A1), was shown to successfully generate high titers of TF-specific IgG antibodies. nih.gov This indicates that while the immune system can readily produce IgM antibodies against the TF epitope, specific vaccine strategies, such as using a bivalent construct, are required to effectively stimulate an adaptive immune response leading to IgG class-switching. nih.gov Clinical studies in cancer patients immunized with a synthetic TF antigen have also shown an initial IgM antibody response, which is then followed by the production of IgG and IgA isotypes. frontiersin.org

| Immunogen | Predominant Antibody Isotype Elicited | Key Finding |

|---|---|---|

| TF-PS A1 (Monovalent Conjugate) | IgM | Demonstrates the low immunogenicity of the native TF antigen, primarily inducing a T-cell independent-like response. nih.govmdpi.com |

| Tn-TF-PS A1 (Bivalent Conjugate) | IgG | The inclusion of the Tn antigen augmented the immune response, leading to class-switching and the production of high-titer IgG antibodies against the TF antigen. nih.gov |

Cross-Reactivity with Related Glycan Epitopes

Antibodies raised against the β-D-Galp-(1→3)-β-D-GalpNAc (TF) antigen can exhibit cross-reactivity with other structurally similar glycan epitopes. This phenomenon is due to the recognition of shared structural motifs by the antibody's binding site.

Studies involving affinity-isolated antibodies from human serum have demonstrated this cross-reactivity. For example, anti-TF IgG antibodies have been shown to cross-react with the related disaccharide Galβ1-3GalNAcβ (TFβ), which is a terminal fragment of glycosphingolipids like asialoganglioside (GA1) and Gb5. longdom.org In some analyses, the antibodies showed higher specificity for the TFβ conjugate than for the standard TF conjugate. longdom.org The terminal β-linked galactose (Galβ) residue was identified as an essential component for this antibody binding. longdom.org

This cross-reactivity extends to microbial antigens. The TF epitope is expressed in the surface membrane glycoconjugates of the bacterium Helicobacter pylori. nih.gov This molecular mimicry can lead to an increased immune response to the TF antigen in individuals infected with H. pylori, suggesting that exposure to the bacterial antigen boosts the pool of cross-reactive antibodies. nih.gov

Furthermore, the carrier molecule used in immunoassays can sometimes be a source of cross-reactivity. In studies using polyacrylamide (pAA) as a carrier for synthetic glycans, some anti-TF antibody populations showed cross-reactivity to the pAA carrier itself, specifically with unsubstituted amide groups, which may have a spatial similarity to the glycan structures. longdom.org

| Cross-Reactive Epitope/Antigen | Structure/Source | Context of Cross-Reactivity |

|---|---|---|

| TFβ | Galβ1-3GalNAcβ | Structurally similar disaccharide found as a terminal fragment of human glycosphingolipids. longdom.org |

| Asialoganglioside (GA1) | Glycosphingolipid containing the TFβ sequence | Recognized by anti-TF antibodies isolated from human serum. longdom.org |

| Gb5 trisaccharide | Galβ1-3GalNAcβ1-3Gal | Extended glycan structure containing the TFβ core, recognized by anti-TF antibodies. longdom.org |

| Helicobacter pylori surface glycoconjugates | Bacterial antigens | Expresses the TF epitope, leading to an enhanced anti-TF immune response in infected individuals. nih.gov |

Induction of Anti-Glycan Immune Responses

The induction of an immune response against the β-D-Galp-(1→3)-β-D-GalpNAc (TF) antigen is a complex process, largely due to its nature as an oncofetal antigen. nih.gov In normal tissues, it is often found in a cryptic form, masked by other sugar molecules like sialic acid, which prevents it from being recognized by the immune system. nih.gov Its oncofetal origin makes it mildly antigenic, allowing it to be perceived as "self"-like, which contributes to its low immunogenicity. nih.gov

However, an adaptive humoral immune response can be initiated. One proposed natural mechanism involves the exposure of the TF antigen on senescent (aged) red blood cells, which may trigger their elimination through a natural antibody-dependent mechanism and subsequently induce an adaptive response. nih.gov Similarly, exposure to the TF epitope on the surface of microorganisms like H. pylori can also trigger a host immune response. nih.gov

Carbohydrate antigens like the TF disaccharide are generally considered T-cell-independent antigens, meaning they can stimulate B-cells to produce antibodies (primarily IgM) without the help of T-cells. researchgate.netnih.gov This type of response does not typically lead to affinity maturation, isotype switching to IgG, or the formation of long-term immunological memory. researchgate.net

To generate a more potent and durable T-cell-dependent immune response, which is crucial for therapeutic applications like cancer vaccines, the TF antigen must be conjugated to a carrier molecule, creating a glycoconjugate. nih.govresearchgate.net By linking the carbohydrate to a carrier, such as a polysaccharide or protein, the entire complex can be processed by antigen-presenting cells (APCs). researchgate.netpnas.org The carrier provides T-cell epitopes that, when presented by MHC class II molecules, activate helper T-cells. researchgate.netpnas.org These activated T-cells then provide the necessary signals to TF-specific B-cells, promoting their proliferation, antibody class switching from IgM to IgG, and the development of memory B-cells. researchgate.net

The effectiveness of this approach was demonstrated in a study where a bivalent Tn-TF-PS A1 conjugate vaccine not only induced IgG production but also stimulated the release of key cytokines from splenocytes, including IL-17 and IFN-γ, which further supports the engagement of a cellular immune response against the TF antigen. nih.govmdpi.com

Functional Roles and Pathological Implications of β D Galp 1→3 β D Galpnac Containing Glycans

Involvement in Cellular Glycosylation Processes

The β-D-Galp-(1→3)-β-D-GalpNAc structure is a central motif in the biosynthesis of mucin-type O-glycans, a major form of protein glycosylation. Its formation is a critical step that paves the way for the synthesis of more complex O-glycan structures, and its proper expression is vital for the function of numerous glycoproteins, particularly mucins.

O-Glycosylation Initiation and Core Formation

The biosynthesis of mucin-type O-glycans is a post-translational modification that occurs in the Golgi apparatus. nih.gov The process is initiated by a large family of enzymes known as polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts). nih.gov There are up to 20 distinct GalNAc-T isoenzymes in mammals, each with specific but sometimes overlapping substrate specificities, allowing for a high degree of regulation. nih.govnih.gov These enzymes catalyze the transfer of N-acetylgalactosamine (GalNAc) from the sugar donor, UDP-GalNAc, to the hydroxyl group of serine or threonine residues on a protein backbone. nih.govpsu.edu This initial monosaccharide structure, GalNAcα1-O-Ser/Thr, is known as the Tn antigen. oup.com

Following the formation of the Tn antigen, the synthesis of the β-D-Galp-(1→3)-β-D-GalpNAc disaccharide, or Core 1 structure, is catalyzed by a single, key enzyme: the Core 1 β1,3-galactosyltransferase (C1GalT1), also referred to as T-synthase. mdpi.comnih.gov This enzyme transfers a galactose (Gal) residue from UDP-Gal to the C3 hydroxyl group of the protein-linked GalNAc. mdpi.comnih.gov The proper folding and activity of T-synthase are critically dependent on a unique molecular chaperone called Cosmc, which is located in the endoplasmic reticulum. nih.gov The formation of the Core 1 structure is a pivotal branching point in O-glycan biosynthesis, as this disaccharide serves as the precursor for the four major O-glycan core structures (Core 1, Core 2, Core 3, and Core 4) through the action of various glycosyltransferases. mdpi.comspandidos-publications.com

Table 1: Key Enzymes in Core 1 O-Glycan Formation

| Enzyme | Abbreviation | Function |

| Polypeptide N-acetylgalactosaminyltransferase | GalNAc-T | Initiates O-glycosylation by transferring GalNAc to Serine/Threonine residues, forming the Tn antigen. nih.govnih.gov |

| Core 1 β1,3-galactosyltransferase | C1GalT1 | Transfers Galactose to the Tn antigen to form the Core 1 structure (β-D-Galp-(1→3)-β-D-GalpNAc). mdpi.comnih.gov |

| Cosmc | - | A molecular chaperone required for the correct folding and function of C1GalT1. nih.gov |

Presence in Mucin-Type Glycoproteins

The β-D-Galp-(1→3)-β-D-GalpNAc structure is an abundant and essential component of mucin-type glycoproteins. creative-proteomics.com Mucins are large, heavily glycosylated proteins that are the primary constituents of the mucus layers lining epithelial surfaces, such as those in the gastrointestinal, respiratory, and reproductive tracts. creative-proteomics.comnih.gov These glycoproteins are characterized by regions of tandemly repeated sequences rich in proline, threonine, and serine (PTS domains), which are densely decorated with O-glycans. nih.gov In fact, O-glycans can account for up to 80% of the molecular mass of a mucin like MUC2. oup.com

The Core 1 structure is a major O-glycan found on key mucins, including MUC2, the primary gel-forming mucin in the intestine, and MUC5AC, which is prominent in the stomach and respiratory tract. oup.comnih.govresearchgate.net The dense array of these and other O-glycans gives mucins their characteristic "bottle-brush" structure, which is critical for their ability to form a protective, hydrated gel. oup.com This mucus barrier serves multiple functions, including lubrication, hydration, and, most importantly, protection of the underlying epithelium from mechanical stress, digestive enzymes, and microbial invasion. nih.govnih.gov

The importance of Core 1-derived O-glycans in mucin function is highlighted by studies on mice with a specific deficiency in C1GalT1 in intestinal epithelial cells. nih.govresearchgate.net These mice exhibit a severely impaired colonic mucus layer, which is thinner and more penetrable to bacteria. nih.govresearchgate.net This breakdown of the protective barrier leads to increased bacterial contact with the epithelium, resulting in chronic inflammation and the development of spontaneous colitis that resembles human ulcerative colitis. nih.govnih.govdovepress.com Furthermore, the lack of proper O-glycosylation makes mucins more susceptible to degradation by bacterial proteases, further compromising the integrity of the mucus barrier. nih.gov

Significance in Host-Pathogen Interactions

The β-D-Galp-(1→3)-β-D-GalpNAc glycan and related structures on host cells serve as crucial recognition sites for a variety of pathogens, including bacteria, fungi, and parasites. The interaction between microbial adhesins and these host glycans is often a critical first step in colonization, infection, and the establishment of disease.

Bacterial Adhesion and Colonization Mechanisms

The β-D-Galp-(1→3)-β-D-GalpNAc disaccharide, particularly when expressed as the T-antigen on the surface of host cells, can function as a receptor for bacterial adhesins. A notable example is the oral bacterium Fusobacterium nucleatum, which has been increasingly associated with colorectal cancer (CRC). nih.govnih.gov This bacterium is more prevalent in CRC tissues compared to the healthy gut. nih.gov Research has revealed that the enrichment of F. nucleatum in the tumor microenvironment is mediated by its outer membrane adhesin, Fap2. nih.govnih.gov The Fap2 protein functions as a lectin that specifically recognizes and binds to D-galactose-β(1-3)-N-acetyl-D-galactosamine (Gal-GalNAc) structures, which are significantly overexpressed on the surface of colorectal adenocarcinoma cells compared to normal colonic epithelium. nih.govfrontiersin.orgfrontiersin.org This interaction facilitates the attachment and colonization of the bacteria within the tumor, where they can contribute to tumor progression and immune evasion. nih.govfrontiersin.org The binding of F. nucleatum to CRC cells can be inhibited by the addition of free Gal-GalNAc, confirming the specificity of this interaction. nih.govresearchgate.net This specific glycan-mediated adhesion mechanism suggests that targeting either the bacterial Fap2 adhesin or the tumor-expressed Gal-GalNAc could be a potential therapeutic strategy to reduce the fusobacterial load in CRC. nih.govnih.gov

Table 2: Bacterial Adhesion to β-D-Galp-(1→3)-β-D-GalpNAc

| Bacterium | Adhesin | Host Glycan Receptor | Significance |

| Fusobacterium nucleatum | Fap2 | Gal-GalNAc | Mediates colonization of colorectal cancer tissues, contributing to tumorigenesis. nih.govnih.govfrontiersin.org |

Fungal Pathogen Glycans (e.g., Cryptococcus neoformans galactoxylomannan)

Cryptococcus neoformans is an opportunistic fungal pathogen that poses a significant threat to immunocompromised individuals. Its primary virulence factor is a thick polysaccharide capsule that surrounds the cell, protecting it from the host immune system. nih.gov This capsule is mainly composed of two large polysaccharides: glucuronoxylomannan (GXM) and galactoxylomannan (GalXM). nih.goveinsteinmed.edursc.org

GalXM is a complex polysaccharide with an α-(1→6)-galactan backbone. nih.goveinsteinmed.edu This backbone is branched, and the side chains are composed of galactomannan (B225805) that is further substituted with xylose and, as more recent studies have shown, β-D-glucuronic acid residues. nih.govuiowa.eduresearchgate.net The structure of GalXM is heterogeneous and can vary between different strains of C. neoformans. einsteinmed.edu While galactose is a key component of the GalXM structure, a detailed review of the literature on its fine structure does not explicitly identify the presence of the specific β-D-Galp-(1→3)-β-D-GalpNAc disaccharide. The described linkages within GalXM primarily involve other sugar residues and configurations. nih.goveinsteinmed.eduuiowa.edu Therefore, although GalXM is a critical fungal glycan in host-pathogen interactions, there is currently no direct evidence to suggest that it contains the β-D-Galp-(1→3)-β-D-GalpNAc moiety.

Parasite Glycomucin Components (e.g., Trypanosoma cruzi mucins)

Trypanosoma cruzi, the protozoan parasite that causes Chagas disease, is covered by a dense layer of mucin-like glycoproteins (TcMUCs) that are crucial for its survival and infectivity. nih.govnih.gov These mucins play a vital role in host cell invasion and in protecting the parasite from the host's immune response. nih.govnih.gov The glycan portions of these mucins are particularly important as they are the primary acceptors of sialic acid, which the parasite scavenges from the host via a unique trans-sialidase enzyme. nih.govbohrium.comnih.govfrontiersin.org

However, the O-glycan structures of T. cruzi mucins have a fundamental difference compared to mammalian mucins. In TcMUCs, the O-linked glycans are attached to the protein backbone via N-acetylglucosamine (GlcNAc), not N-acetylgalactosamine (GalNAc). nih.govconicet.gov.ar Consequently, the specific disaccharide β-D-Galp-(1→3)-β-D-GalpNAc is not a component of T. cruzi mucins. Instead, the O-glycans in T. cruzi are built upon GlcNAc-containing cores. For example, two described core structures are β-D-Galp(1→4)GlcNAc and β-D-Galf(1→4)GlcNAc. nih.gov These cores can be further elongated with galactose residues, which can exist in different configurations (β-D-galactopyranose or β-D-galactofuranose), contributing to the structural diversity of the mucins among different parasite strains. nih.govresearchgate.net The interaction of these unique parasite glycans with host cell receptors is critical for the process of infection. nih.govresearchgate.net

Glycans as Surface Antigens in Pathogenic Microorganisms (e.g., Haemophilus influenzae LPS)

The outer membrane of Gram-negative bacteria is characterized by the presence of lipopolysaccharides (LPS), which are major virulence factors and primary targets for the host immune system. nih.gov In pathogenic microorganisms such as Haemophilus influenzae, particularly non-typeable strains (NTHi) which lack a polysaccharide capsule, the oligosaccharide portion of the LPS (lipooligosaccharide or LOS) is a critical surface antigen. nih.govnih.gov These LOS structures exhibit significant intra- and inter-strain heterogeneity, a feature that is central to the bacterium's ability to colonize the host and cause diseases like otitis media and respiratory tract infections. nih.govfigshare.com

The core structure of H. influenzae LPS is relatively conserved, but it serves as a scaffold for a variety of oligosaccharide extensions or "glycoforms". nih.gov These extensions often contain the disaccharide β-D-Galp-(1→3)-β-D-GalpNAc as part of larger, more complex glycan chains. Research has identified several NTHi strains that express oligosaccharides containing a GalpNAc-(1→3)-Galp sequence. For instance, in some strains, the structural element β-D-GalpNAc-(1→3)-α-D-Galp-(1→4)-β-D-Galp has been identified as an extension from the outer core region. researchgate.netresearchgate.net This structural variability is a key defense mechanism against the host's acquired immune system. nih.gov

The detailed structural analysis of LPS from various H. influenzae strains has revealed a mosaic of glycoforms. These findings underscore the role of specific glycan structures, including those containing the Galp-GalpNAc motif, as key surface antigens presented to the host during infection.

Table 1: Examples of Glycan Structures in Haemophilus influenzae LPS

| Strain | Glycan Structure containing Gal-GalNAc or related motifs | Reference |

|---|---|---|

| NTHi 1247 | β-D-GalpNAc-(1→3)-α-D-Galp-(1→4)-β-D-Galp-(1→4)-β-D-Glcp-(1→4)-[PCho→6]-β-D-GlcIp-(1→ (Globotetraose derivative) | figshare.com |

| NTHi SB 33 | β-D-GalpNAc-(1→3)-α-D-Galp-(1→4)-β-D-Galp-(1→4)-β-D-Glcp (Globotetraose) | researchgate.net |

| NTHi R2846 | (PEtn→6)-α-D-GalpNAc-(1→6)-β-D-Galp-(1→4)-β-D-GlcpNAc-(1→3)-β-D-Galp-(1→4)-β-D-Glcp-(1→ | nih.gov |

| General NTHi | β-D-GalpNAc-(1→3)-α-D-Galp-(1→4)-β-D-Galp | researchgate.net |

Glycan Mimicry and Immune System Modulation

One of the sophisticated strategies employed by pathogenic microorganisms to evade the host immune system is molecular mimicry. nih.gov This involves the expression of surface antigens that are structurally similar or identical to host molecules. By decorating its surface with these "self-like" structures, the pathogen can avoid recognition by the host's immune system, which is tolerant to its own components. nih.gov

The β-D-Galp-(1→3)-β-D-GalpNAc disaccharide is a prime example of a structure involved in glycan mimicry. This specific carbohydrate sequence is the terminal epitope of several human glycosphingolipids, including the asialoganglioside GM1 and ganglioside GD1b. ebi.ac.uk The presence of oligosaccharide chains on the surface of H. influenzae that mimic these host structures is a significant virulence mechanism. nih.gov This mimicry can lead to a dampened or altered immune response, as the bacterium is not efficiently recognized as foreign.

The consequences of this mimicry are twofold. Firstly, it can facilitate persistent colonization and infection by camouflaging the bacterium. Secondly, it can lead to pathological autoimmune cross-reactivity. In some cases, an immune response mounted against the bacterial glycan can lead to the production of antibodies that cross-react with host tissues expressing the same or similar glycan structures. For example, monoclonal IgM antibodies from certain patients with motor neuron disease have been shown to bind specifically to the Gal(β1-3)GalNAc epitope. ebi.ac.uk

Furthermore, the structural heterogeneity of H. influenzae LOS plays a crucial role in immune modulation. The bacterium can alter the composition of its surface glycans, a process known as phase variation. This allows subpopulations of the bacteria to present different antigenic profiles, enabling them to evade the host's adaptive immune response over time. Studies on the interaction of different H. influenzae LOS structures with immune cells have shown that variations in the oligosaccharide extensions can significantly impact the activation of innate immune responses. nih.gov For instance, certain LOS glycoforms may have a reduced capacity to induce pro-inflammatory cytokines while still upregulating molecules involved in antigen presentation, suggesting a complex modulation of the immune system to the bacterium's advantage. nih.gov

Applications in Glycoscience Research

Development of Glycoconjugate Probes

The synthesis of probes incorporating β-D-Galp-(1->3)-β-D-GalpNAc is instrumental for investigating its interactions with glycan-binding proteins (lectins) and antibodies, thereby elucidating its biological functions.

Synthesis of Glycoconjugates for Receptor Binding Studies

To study the recognition of β-D-Galp-(1->3)-β-D-GalpNAc by receptors, researchers synthesize glycoconjugates where the disaccharide is attached to a carrier molecule, often a peptide or a fluorescent tag. fu-berlin.deresearchgate.net This process typically involves the chemical synthesis of the disaccharide with a functionalized linker at the anomeric position, which can then be coupled to the desired carrier.

For instance, a common strategy involves synthesizing the disaccharide as a glycosyl azide, which can then be efficiently coupled to a carrier molecule via a "click" chemistry reaction. This approach allows for the creation of well-defined glycoconjugates with precise control over the structure and orientation of the carbohydrate ligand. These probes are then used in various binding assays, such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA), to determine the binding affinity and specificity of receptors for the β-D-Galp-(1->3)-β-D-GalpNAc motif.

A study focused on synthesizing trivalent glycoconjugates with terminal β-galactose and N-acetylgalactosamine units for binding to the asialoglycoprotein receptor (ASGPR) on human liver cells. fu-berlin.de These probes, featuring a Tris scaffold and a fluorescent tag, enabled the investigation of receptor-mediated uptake. fu-berlin.de

Table 1: Examples of Synthetic Glycoconjugates for Receptor Binding Studies

| Glycan | Carrier/Label | Application |

| β-D-Galp-(1->3)-β-D-GalpNAc | Fluorescent dye (e.g., Alexa Fluor) | Probing interactions with cell surface receptors, such as ASGPR, through fluorescence microscopy. fu-berlin.de |

| β-D-Galp-(1->3)-β-D-GalpNAc | Biotin | Immobilization on streptavidin-coated surfaces for binding assays like SPR and ELISA. nih.gov |

| β-D-Galp-(1->3)-β-D-GalpNAc | Peptide Backbone | Investigating the influence of glycan structure on peptide conformation and receptor recognition. researchgate.net |

Application in Glycan Array Screening

Glycan arrays are powerful tools for high-throughput screening of carbohydrate-protein interactions. These arrays consist of a library of different glycans, including β-D-Galp-(1->3)-β-D-GalpNAc, immobilized on a solid surface. When a sample containing a fluorescently labeled protein is applied to the array, the protein will bind to its specific carbohydrate ligands, and the binding events can be detected by fluorescence.

The inclusion of β-D-Galp-(1->3)-β-D-GalpNAc on these arrays allows for the rapid identification of novel binding partners, such as lectins, antibodies, and pathogens, that recognize this specific disaccharide. This information is invaluable for understanding the role of this glycan in biological processes and for identifying potential drug targets. For example, a glycan microarray was used to assess the binding of intravenous immunoglobulin (IVIG) preparations to a wide range of glycans, including structures containing the β-D-Galp-(1->3)-β-D-GlcpNAc motif. ebi.ac.uk

Rational Design of Glycan-Based Immunogens

The presence of β-D-Galp-(1->3)-β-D-GalpNAc on the surface of cancer cells and certain pathogens makes it an attractive target for the development of vaccines. The goal is to elicit an immune response that specifically targets and eliminates cells displaying this carbohydrate antigen.

Strategic Conjugation to Carrier Proteins

To further enhance the immune response, the synthetic oligosaccharides are often conjugated to a larger carrier protein, such as keyhole limpet hemocyanin (KLH) or tetanus toxoid (TT). nih.gov This conjugation creates a glycoconjugate vaccine. The carrier protein provides T-cell help, which is essential for a robust and long-lasting antibody response against the carbohydrate antigen.

The choice of carrier protein and the method of conjugation are critical for the efficacy of the vaccine. nih.gov Different linkers and conjugation strategies are employed to ensure that the carbohydrate antigen is presented to the immune system in an optimal conformation for recognition. nih.govnih.gov This strategic conjugation is a key step in the rational design of effective glycan-based vaccines targeting diseases like cancer and bacterial infections. nih.govbiorxiv.org

Table 2: Common Carrier Proteins for Glycoconjugate Vaccines

| Carrier Protein | Description | Rationale for Use |

| Keyhole Limpet Hemocyanin (KLH) | A large, immunogenic protein derived from the giant keyhole limpet. | Its size and foreignness to the mammalian immune system elicit a strong T-cell response. nih.gov |

| Tetanus Toxoid (TT) | An inactivated form of the tetanus toxin. | Widely used in human vaccines, it provides a proven and safe source of T-cell help. nih.gov |

| Bovine Serum Albumin (BSA) | A protein from cow's blood. | Commonly used in preclinical studies to evaluate the immunogenicity of glycoconjugates. nih.gov |

Emerging Research Avenues and Methodological Advances

High-Throughput Glycan Analysis and Glycomics

The inherent complexity and heterogeneity of glycosylation have historically presented significant analytical challenges. maynoothuniversity.ienih.gov However, the advent of high-throughput (HT) glycomic methodologies is transforming the field, enabling the rapid and sensitive profiling of O-glycans like β-D-Galp-(1->3)-β-D-GalpNAc across numerous biological samples. maynoothuniversity.iecontentstack.com

Modern high-throughput platforms often utilize a 96-well or 384-well plate format for streamlined sample processing. maynoothuniversity.ienih.gov A typical workflow involves several key steps:

Glycan Release: O-glycans are chemically released from glycoproteins, often through reductive β-elimination. nih.gov

Purification and Derivatization: The released glycans are purified and labeled with a fluorescent tag (a process also known as derivatization) to enhance detection sensitivity during analysis. maynoothuniversity.ie

Analysis: Labeled glycans are commonly analyzed using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with fluorescence detection (FLD) or mass spectrometry (MS). maynoothuniversity.ie

Mass spectrometry-based proteomics, in particular, has become an invaluable tool for the global analysis of glycoproteins. nih.gov However, analyzing O-linked glycopeptides, such as those containing the core 1 structure, presents unique difficulties. Unlike N-glycans, there is no universal enzyme for the release of intact O-glycans, and O-glycans can be lost during the fragmentation process in tandem MS. bohrium.comyoutube.com To overcome this, new computational search methods have been developed that split the analysis into glycan and peptide components, improving the speed and sensitivity of glycopeptide identification. bohrium.com

These HT methods are crucial in various research areas. In cancer research, they enable the detailed characterization of changes in O-glycan profiles, such as the increased expression of sialylated core 1 structures, during cellular differentiation. nih.gov In the biopharmaceutical industry, HT glycoanalysis is essential for monitoring the glycosylation patterns of recombinant protein drugs during all stages of development and manufacturing, ensuring product quality and consistency. contentstack.com Lectin arrays, which use the specific binding properties of lectins to capture and detect different glycan structures, provide another platform for the rapid, parallel analysis of glycosylation patterns from multiple samples. contentstack.com

Table 1: Key Techniques in High-Throughput O-Glycan Analysis

| Technique | Description | Application for β-D-Galp-(1->3)-β-D-GalpNAc |

| Reductive β-elimination | A chemical method to release O-linked glycans from the peptide backbone. | Standard procedure for releasing core 1 structures from mucins and other O-glycoproteins for subsequent analysis. nih.gov |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry separates glycopeptides or released glycans, which are then fragmented and identified based on their mass-to-charge ratio. | Identifies and quantifies proteins carrying the core 1 O-glycan and characterizes its structural variations (e.g., sialylation). nih.govbohrium.com |

| HILIC-FLD | Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection separates fluorescently labeled glycans. | A robust method for quantitative profiling of total released O-glycans, including the core 1 structure, in complex biological samples. maynoothuniversity.ie |

| Lectin Microarrays | High-density arrays of immobilized lectins that capture glycoproteins based on specific glycan structures. | Enables rapid screening for the presence and relative abundance of the T-antigen (recognized by lectins like PNA) in various samples. contentstack.comnih.gov |

Integration of Computational and Experimental Glycoscience

The synergy between computational modeling and experimental techniques has opened new windows into understanding the structural and functional properties of β-D-Galp-(1->3)-β-D-GalpNAc. This integrated approach allows for the prediction and subsequent validation of complex molecular interactions that are difficult to observe through experiments alone.

A notable example is the use of Computational Carbohydrate Grafting (CCG) . This technology employs a virtual library of human glycan structures to screen for potential binding to a protein of interest. nih.gov In one study, CCG was used to define the binding specificity of the anti-tumor antibody JAA-F11, which targets the Thomsen-Friedenreich antigen. The computational analysis involved docking the TF-disaccharide (Galβ1-3GalNAcα) into the antibody's binding site. nih.gov The predictions from this virtual screening, which categorized glycans as binders or non-binders based on steric clashes, were then validated and confirmed by experimental glycan array screening. nih.gov This combined approach provided a detailed structural basis for the antibody's specificity, showing it was selective for the T-antigen and certain extended core 2 mucin-type glycans. nih.gov

Computational modeling is also used to investigate how O-glycosylation, including the presence of the core 1 structure and its sialylated derivatives, impacts the structure and stability of proteins. For instance, molecular modeling and simulations have been applied to study unintended O-glycosylation in the linker region of Fc-fusion therapeutic proteins. nih.gov These studies correlated the presence and location of O-glycans with the flexibility of the protein linker and the propensity for protein aggregation, providing insights that can guide the design of more stable and homogeneous therapeutic proteins. nih.gov The theoretical masses of the glycan units involved, such as GalNAc (203 Da), Gal (162 Da), and Sialic Acid (291 Da), are fundamental to interpreting the mass spectrometry data that complements these computational studies. nih.gov

This integration of in silico and in vitro methods provides a powerful paradigm for:

Predicting Glycan-Protein Interactions: Identifying which proteins or antibodies are likely to bind to the core 1 structure. nih.gov

Understanding Structural Impact: Elucidating how the attachment of β-D-Galp-(1->3)-β-D-GalpNAc affects a glycoprotein's conformation and physical properties. nih.gov

Guiding Drug and Vaccine Development: Facilitating the design of antibodies or vaccines with optimized specificity and affinity for glycan targets associated with diseases like cancer. nih.gov

Engineering of Glycosyltransferases for Tailored Glycan Synthesis

The precise enzymatic synthesis of complex carbohydrates like β-D-Galp-(1->3)-β-D-GalpNAc is of great interest for producing standards for research, glycan arrays, and therapeutic applications. Glycosyltransferases (GTs), the enzymes that naturally build these structures, are powerful catalysts, but their wild-type forms may not always be optimal for large-scale production. nih.gov Therefore, the engineering of GTs has become a key research focus.

The synthesis of the core 1 O-glycan is a two-step process initiated by a polypeptide N-acetylgalactosaminyltransferase (ppGalNAc-T) followed by the action of Core 1 β1,3-galactosyltransferase 1 (C1GalT1) , which adds the galactose residue. researchgate.netcreative-proteomics.comresearchgate.net Engineering these enzymes aims to improve their properties, such as activity, stability, and substrate specificity. The two primary strategies for enzyme engineering are:

Rational Design: This approach relies on having a known three-dimensional crystal structure of the enzyme. With this structural information, scientists can make targeted mutations to amino acids in or near the substrate binding site to achieve a desired change in function. nih.gov

Directed Evolution: When structural information is limited, directed evolution is a powerful alternative. This method involves creating large libraries of random enzyme variants, which are then screened using high-throughput methods to find mutants with improved or novel activities. nih.gov

Engineered GTs are a cornerstone of glycoengineering , which seeks to control the glycosylation pathways within cells to produce specific, homogeneous glycan structures. For example, mammalian cell lines like Chinese Hamster Ovary (CHO) cells can be genetically engineered to act as cellular factories for producing specific glycans. nih.gov By knocking out or introducing specific GT genes, researchers can direct the cellular machinery to synthesize a desired glycan structure, such as the core 1 O-glycan, on a carrier protein scaffold. This method offers a scalable and sustainable way to produce complex glycopeptides and neoglycoproteins for a wide range of applications. nih.gov The ability to tailor glycan synthesis in this manner is crucial for creating the well-defined glycan structures needed to probe the biological functions of β-D-Galp-(1->3)-β-D-GalpNAc and to develop novel glycan-based diagnostics and therapeutics.

Q & A

Q. Can beta-D-Galp-(1->3)-beta-D-GalpNAc serve as a biomarker for specific diseases?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.